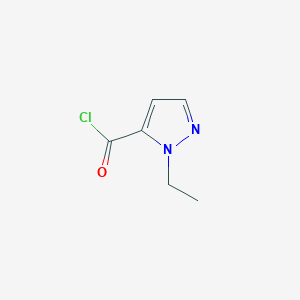

1-ethyl-1H-pyrazole-5-carbonyl chloride

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-5(6(7)10)3-4-8-9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJYEXJPLMKAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 1h Pyrazole 5 Carbonyl Chloride and Analogous Pyrazole Carbonyl Chlorides

Direct Chlorination of Pyrazole (B372694) Carboxylic Acids

The most straightforward route to pyrazole carbonyl chlorides involves the direct conversion of a pyrazole carboxylic acid functional group. This transformation is typically achieved using standard chlorinating agents, with reaction conditions optimized to maximize yield and purity.

The conversion of pyrazole carboxylic acids to their respective acid chlorides is a common and efficient procedure. researchgate.net Thionyl chloride (SOCl₂) is the most frequently employed reagent for this purpose. chembk.comresearchgate.net The reaction involves heating the pyrazole carboxylic acid with an excess of thionyl chloride, often in an inert solvent or neat. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. For instance, 4-Benzoyl-l-(2,4-dinitrophenyl)-5-phenyl-lH-pyrazole-3-carboxylic acid can be successfully converted to its acid chloride derivative using thionyl chloride. researchgate.net Similarly, other complex pyrazole carboxylic acids have been transformed into their remarkably stable acid chlorides through this method. eurekaselect.comdergipark.org.tr

Phosphoryl chloride (POCl₃) also serves as an effective chlorinating agent. beilstein-journals.org In addition to converting carboxylic acids, it is widely used in Vilsmeier-Haack reactions and for converting hydroxyheterocycles, such as hydroxypyrazoles, into their chloro-derivatives. beilstein-journals.orgreddit.com The choice between thionyl chloride and phosphoryl chloride can depend on the substrate's sensitivity and the desired reaction conditions.

Table 1: Chlorinating Agents for Pyrazole Carboxylic Acids

| Chlorinating Agent | Typical Reaction | Key Advantages | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reaction of the carboxylic acid with neat or dissolved SOCl₂, often with heating. | Gaseous byproducts (SO₂, HCl) simplify workup. | chembk.comresearchgate.net |

| Phosphoryl Chloride (POCl₃) | Used for converting carboxylic acids and hydroxyl groups to chlorides. | Effective for specific substrates and dual-purpose in Vilsmeier-Haack reactions. | beilstein-journals.org |

| Oxalyl Chloride ((COCl)₂) | Used for carboxylation, forming an intermediate acid chloride. | Can be used under milder conditions than SOCl₂. | nih.gov |

Achieving high yields in the formation of pyrazole acid chlorides requires careful optimization of several reaction parameters. Key variables include temperature, reaction time, solvent, and the use of catalysts. While many procedures use the chlorinating agent as the solvent, inert solvents like toluene (B28343) or dichloromethane (B109758) can also be employed.

The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common strategy to accelerate the conversion of carboxylic acids to acid chlorides using thionyl chloride or oxalyl chloride. The catalyst facilitates the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent. Optimization studies for related heterocyclic syntheses have shown that screening different solvents, bases, and temperatures is crucial for maximizing product yield and minimizing reaction time. researchgate.net For example, studies on microwave-assisted Vilsmeier-Haack reactions demonstrated a significant reduction in reaction time from hours to minutes and an increase in yield by as much as 25% compared to conventional heating methods. degres.eu These principles of optimizing energy input and reaction time are directly applicable to the synthesis of acid chlorides.

Table 2: Influence of Reaction Conditions on Synthesis

| Parameter | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Energy Source | Conventional Heating vs. Microwave Irradiation | Microwave irradiation can drastically reduce reaction times (e.g., from hours to minutes) and improve yields. | degres.eu |

| Solvent | Aprotic (e.g., THF, CH₃CN) vs. Polar Protic | Solvent choice can significantly impact yield; for some reactions, THF has shown slight improvements over other solvents. | researchgate.net |

| Temperature | Room Temperature vs. Elevated Temperatures (e.g., 70-130°C) | Higher temperatures generally increase reaction rates but may also lead to side products. Optimal temperature must be determined empirically. | researchgate.net |

| Catalyst | Presence vs. Absence of DMF | Catalytic DMF can accelerate the formation of acid chlorides from carboxylic acids using thionyl or oxalyl chloride. | eurekaselect.comdergipark.org.tr |

Multi-Step Synthesis from Pyrazolone (B3327878) Precursors

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings, including pyrazoles. nih.govresearchgate.net This reaction typically uses a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent. degres.eunih.gov When applied to pyrazolone precursors, the Vilsmeier-Haack reaction can be particularly effective, often resulting in simultaneous chlorination at the 5-position and formylation at the 4-position to yield a 5-chloro-1H-pyrazole-4-carbaldehyde. beilstein-journals.orgarkat-usa.org

This pyrazole-4-carbaldehyde is a key intermediate. The formyl group can then be oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (B83412) (KMnO₄). beilstein-journals.org The resulting 5-chloropyrazole-4-carboxylic acid can then undergo direct chlorination, as described in section 2.1, to afford the target pyrazole carbonyl chloride. This multi-step process provides access to a wide range of substituted pyrazole carbonyl chlorides starting from pyrazolones. beilstein-journals.orgmdpi.com

Table 3: Vilsmeier-Haack Reaction on Pyrazole Systems

| Starting Material | Reagents | Product | Significance | Reference |

|---|---|---|---|---|

| 1-Phenylpyrazolone | DMF / excess POCl₃ | 5-Chloropyrazole-4-carbaldehyde | Provides a key intermediate for oxidation to the carboxylic acid. | beilstein-journals.org |

| 1,3-Disubstituted 5-chloro-1H-pyrazoles | POCl₃ / DMF | 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehyde | Demonstrates formylation of an existing chloropyrazole ring. | arkat-usa.org |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃ / DMF | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Achieves simultaneous formylation and chlorination of a side chain. | mdpi.com |

The fundamental structure of the pyrazole ring is most classically synthesized via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. beilstein-journals.orgmdpi.com For the synthesis of precursors to 1-ethyl-1H-pyrazole-5-carbonyl chloride, the key starting materials would be ethylhydrazine (B1196685) and a derivative of ethyl acetoacetate (B1235776). nih.govbibliomed.org

The reaction between ethyl acetoacetate and a hydrazine (such as phenylhydrazine (B124118) or ethylhydrazine) typically yields a pyrazolone, for example, 3-methyl-1-phenyl-5-pyrazolone. researchgate.netjournalijar.com This pyrazolone then serves as the substrate for further transformations, such as the Vilsmeier-Haack reaction described previously. beilstein-journals.org Alternatively, different 1,3-dielectrophile precursors can be generated in situ from ketones and acid chlorides, which then react with hydrazine to form the pyrazole ring directly, offering a highly versatile and rapid route to previously inaccessible pyrazoles. mdpi.comorganic-chemistry.org Multicomponent reactions involving an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) have also been developed to efficiently produce highly functionalized pyranopyrazoles in a single step. nih.govnih.gov

Table 4: Pyrazole Ring Synthesis from Acyclic Precursors

| Precursor 1 | Precursor 2 | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ethyl Acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-5-pyrazolone | Classic synthesis of a pyrazolone precursor. | mdpi.comresearchgate.net |

| Substituted Aldehyde Derivatives | 2,4-Dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile | Pyrano[2,3-c]pyrazole | Green, multicomponent reaction; can be accelerated by microwave irradiation. | nih.gov |

| Ketones and Acid Chlorides | Hydrazine | Polysubstituted Pyrazoles | In situ generation of 1,3-diketone followed by cyclization. | mdpi.comorganic-chemistry.org |

| α,β-Alkynic Aldehydes | Hydrazines, Phenylselenyl chloride | 4-(Phenylselanyl)pyrazoles | One-pot reaction involving cyclization upon treatment with an electrophile. | mdpi.com |

Substitution and Halogen Exchange Reactions for Functionalized Pyrazole Carbonyl Chlorides

To create pyrazole carbonyl chlorides with specific functionalities on the heterocyclic ring, substitution and halogen exchange reactions are employed. These reactions can be performed on a pre-existing pyrazole before the creation of the carbonyl chloride group.

A common strategy is the direct halogenation of the pyrazole ring. The C4 position of the pyrazole ring is particularly susceptible to electrophilic substitution. researchgate.net Reagents such as N-halosuccinimides (NCS, NBS, NIS) are effective for introducing chlorine, bromine, or iodine at this position under mild conditions, often without the need for a catalyst. researchgate.net

Once a halogen is installed on the pyrazole ring (e.g., a 4-iodopyrazole), it becomes a versatile handle for further functionalization through cross-coupling reactions. nih.gov For example, a 4-iodopyrazole (B32481) can undergo a Negishi cross-coupling or a halogen-lithium exchange followed by quenching with an electrophile (like CO₂) to introduce a carboxylic acid group. nih.gov This functionalized pyrazole carboxylic acid is then converted to the final carbonyl chloride. This sequence allows for the synthesis of tetrasubstituted pyrazoles with diverse functional groups, which can be tailored for specific applications. nih.gov

Regiocontrolled Synthetic Approaches to Pyrazole Carboxyalkyl Derivatives (Broader Context)researchgate.net

The synthesis of pyrazole derivatives, particularly those with functional groups at specific positions, presents a significant challenge regarding regioselectivity. The formation of regioisomers is a common issue, and often only one of the isomers possesses the desired biological or chemical activity. nih.gov Consequently, developing synthetic methodologies that allow for precise control over the substitution pattern on the pyrazole ring is of great interest to chemists. nih.gov

A primary and well-established method for constructing the pyrazole core is the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. nih.gov However, when using unsymmetrical dicarbonyl compounds and substituted hydrazines, this reaction can lead to a mixture of regioisomers. The specific isomer formed often depends on the reaction conditions and the nature of the substituents on both reactants. For instance, the synthesis of 1-alkyl-pyrazole-5-carboxylic esters from 2,4-diketocarboxylic esters and N-alkylhydrazines can produce a mixture of the 1,5- and 1,3-isomers. google.com The ethylation of ethyl 3-methylpyrazole-5-carboxylate, for example, yields a mixture of ethyl 1-ethyl-3-methyl-pyrazole-5-carboxylate and ethyl 1-ethyl-5-methyl-pyrazole-3-carboxylate, with the latter being the major product. google.com

To address these regioselectivity challenges, researchers have developed various strategies. One effective approach involves the use of trichloromethyl enones as starting materials. nih.govacs.org A regiocontrolled methodology has been developed to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles where the selectivity is dependent on the nature of the hydrazine used. nih.govacs.org When arylhydrazine hydrochlorides are used, the reaction selectively yields the 1,3-regioisomer. nih.govacs.org Conversely, using the corresponding free arylhydrazine leads exclusively to the 1,5-regioisomer. nih.govacs.org This method provides a reliable protocol for accessing either regioisomer as the sole product. nih.gov The trichloromethyl group serves as a precursor to the carboxyalkyl moiety. nih.govacs.org

Another flexible strategy for achieving regiocontrol begins with commercially available pyrazoles. organic-chemistry.org This method involves a regiocontrolled alkylation and formylation to produce pyrazole-5-aldehydes with a 2,2-dialkoxyethyl substitution on the N-1 position. organic-chemistry.org These intermediates are versatile and can be further modified to create various fused heterocyclic systems, demonstrating robust and scalable regioselectivity across different substrates. organic-chemistry.org

The choice of reagents and reaction conditions plays a crucial role in directing the outcome of these syntheses. As illustrated in the table below, subtle changes can significantly shift the isomeric ratio of the products.

| Hydrazine Reactant | Major Regioisomer Formed | Typical Yield Range |

|---|---|---|

| Arylhydrazine Hydrochlorides | 1,3-disubstituted pyrazole | 37–97% |

| Free Arylhydrazines | 1,5-disubstituted pyrazole | 52–83% |

Considerations for Scalable Synthesis in Research and Development

The transition of a synthetic route from laboratory-scale to a larger research and development or pilot-plant scale introduces a new set of challenges that prioritize safety, efficiency, cost-effectiveness, and robustness. For a compound like this compound, the scalability of its synthesis is critically dependent on the scalability of the synthesis of its precursor, 1-ethyl-1H-pyrazole-5-carboxylic acid.

The final step, the conversion of the carboxylic acid to the acyl chloride, is generally a well-understood and scalable process. This transformation is commonly achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chembk.comnih.govciac.jl.cn For example, 4-chloro-3-ethyl-1-methylpyrazole-5-carbonyl chloride is prepared by reacting the corresponding carboxylic acid with thionyl chloride. chembk.com These reagents are effective but must be handled with care due to their hazardous nature. In a scalable synthesis, managing the reaction exothermicity and the safe handling and quenching of these reagents are paramount considerations.

The primary challenge for scalability lies in the efficient and regioselective synthesis of the pyrazole carboxylic acid precursor. A scalable route should:

Utilize readily available and cost-effective starting materials.

Exhibit high regioselectivity to avoid the formation of isomers that require difficult and costly separation processes, such as fractional distillation or column chromatography. google.comrsc.org

Proceed in high yields to maximize output and minimize waste.

Employ safe and manageable reaction conditions , avoiding hazardous reagents where possible. organic-chemistry.org

Involve simple work-up and purification procedures.

The synthetic strategy developed by Lindsay-Scott and colleagues, which involves the regiocontrolled functionalization of commercially available pyrazoles, was demonstrated to be robust and scalable, including successful multigram synthesis. organic-chemistry.org This highlights the importance of designing a synthetic sequence with scalability in mind from the outset. Similarly, processes that avoid tedious purification steps, such as the solvent-free mechanochemical chlorination of pyrazoles, offer green chemistry benefits and operational simplicity that are advantageous for scale-up. rsc.org

The table below outlines key considerations for evaluating the scalability of synthetic methods for pyrazole carbonyl chlorides.

| Factor | Ideal Characteristics for Scalability | Potential Challenges |

|---|---|---|

| Starting Materials | Commercially available, inexpensive, stable | High cost, limited availability, instability |

| Regioselectivity | High (>95%) to eliminate isomeric impurities | Formation of difficult-to-separate regioisomers |

| Reagents | Safe, inexpensive, high-yielding | Use of toxic, hazardous, or expensive reagents (e.g., heavy metals, pyrophorics) |

| Reaction Conditions | Atmospheric pressure, moderate temperatures | High pressure, cryogenic or very high temperatures |

| Purification | Crystallization, simple extraction | Tedious column chromatography, multi-step distillations |

| Waste Management | Minimal waste, environmentally benign byproducts | Generation of large volumes of toxic or hazardous waste |

Chemical Reactivity and Mechanistic Studies of 1 Ethyl 1h Pyrazole 5 Carbonyl Chloride

Electrophilic Characteristics of the Carbonyl Chloride Functionality

The carbonyl chloride group of 1-ethyl-1H-pyrazole-5-carbonyl chloride is characterized by a significant electrophilic nature. This reactivity is primarily attributed to the strong inductive electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon. The high electronegativity of both the chlorine and oxygen atoms polarizes the carbon-chlorine and carbon-oxygen bonds, respectively, creating a substantial partial positive charge on the carbonyl carbon. This makes it a prime target for attack by nucleophiles.

Acid chlorides are generally considered among the most electrophilic and reactive of the carboxylic acid derivatives. The chlorine atom, being a good leaving group, facilitates nucleophilic acyl substitution reactions. While the pyrazole (B372694) ring is an electron-rich aromatic system, its electronic influence on the carbonyl group at the 5-position is less dominant than the immediate effects of the attached chlorine and oxygen atoms. Therefore, the carbonyl carbon of this compound readily participates in reactions where the chloride is displaced by a variety of nucleophiles.

Nucleophilic Acyl Substitution Reactions

The highly electrophilic nature of the carbonyl carbon in this compound makes it highly susceptible to nucleophilic acyl substitution. This class of reactions proceeds via a common mechanism where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride ion—an excellent leaving group—to yield the substituted product. This pathway is the basis for the formation of a wide range of derivatives from the parent carbonyl chloride.

Amidation: Reactions with Amines to Form Pyrazole-5-carboxamides

One of the most common transformations of pyrazole-5-carbonyl chlorides is amidation. The reaction with primary or secondary amines proceeds readily to form stable pyrazole-5-carboxamide derivatives. This reaction is fundamental in the synthesis of numerous compounds with significant biological and pharmaceutical applications. For instance, various 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives have been synthesized in excellent yields by reacting the corresponding pyrazole-5-carbonyl chloride with a substituted amine mdpi.com.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. This is typically followed by the elimination of a chloride ion and a proton to form the amide and hydrogen chloride. Often, a base is added to the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion.

| Reactant 1 | Reactant 2 (Amine) | Product | General Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-alkyl-1-ethyl-1H-pyrazole-5-carboxamide | Inert solvent, often with a non-nucleophilic base (e.g., triethylamine, pyridine) |

| This compound | Secondary Amine (R₂NH) | N,N-dialkyl-1-ethyl-1H-pyrazole-5-carboxamide | Inert solvent, often with a non-nucleophilic base |

| This compound | Ammonia (NH₃) | 1-Ethyl-1H-pyrazole-5-carboxamide | Aqueous or anhydrous ammonia in an appropriate solvent |

Esterification: Reactions with Alcohols to Form Pyrazole-5-carboxylates

Similar to amidation, this compound reacts with alcohols to form pyrazole-5-carboxylate esters. The carbonyl chloride is highly reactive towards alcohols, and these reactions often proceed under mild conditions. The process involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon.

This esterification is a key step in synthesizing various pyrazole derivatives that serve as important intermediates in medicinal and agricultural chemistry google.com. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the hydrogen chloride that is formed, preventing it from protonating the alcohol and reducing its nucleophilicity.

| Reactant 1 | Reactant 2 (Alcohol) | Product | General Conditions |

|---|---|---|---|

| This compound | Methanol (CH₃OH) | Methyl 1-ethyl-1H-pyrazole-5-carboxylate | Inert solvent (e.g., dichloromethane (B109758), THF), with a base (e.g., pyridine) |

| This compound | Ethanol (C₂H₅OH) | Ethyl 1-ethyl-1H-pyrazole-5-carboxylate | Inert solvent, with a base |

| This compound | Phenol (C₆H₅OH) | Phenyl 1-ethyl-1H-pyrazole-5-carboxylate | Inert solvent, with a base, may require slightly elevated temperatures |

Thioester Formation: Reactions with Thiols

The formation of thioesters from this compound can be achieved through its reaction with thiols (mercaptans). Thiols are potent nucleophiles and react with acyl chlorides in a manner analogous to alcohols and amines to yield the corresponding thioesters. This reaction is a valuable method for introducing sulfur-containing functionalities into the pyrazole scaffold. Acyl pyrazoles, which can be formed from the carbonyl chloride, are known to be mild acylating agents that can be efficiently exchanged with aryl thiols ijnrd.org.

The reaction proceeds via nucleophilic attack of the sulfur atom of the thiol on the carbonyl carbon, followed by the elimination of the chloride ion. As with amidation and esterification, a base is typically employed to neutralize the HCl byproduct.

Reduction Reactions to Pyrazole-5-carbaldehydes and Pyrazole-5-carbinols

The carbonyl chloride group of this compound can be reduced to form either pyrazole-5-carbaldehydes or pyrazole-5-carbinols (primary alcohols), depending on the reducing agent and reaction conditions.

To obtain the pyrazole-5-carbaldehyde, a partial reduction is required. This can be achieved using a poisoned catalyst, such as in the Rosenmund reduction, where the acyl chloride is hydrogenated over a palladium on barium sulfate (Pd/BaSO₄) catalyst researchgate.net. This method prevents over-reduction to the alcohol. Other specialized, sterically hindered reducing agents can also be employed to stop the reaction at the aldehyde stage.

For the complete reduction to a primary alcohol (a pyrazole-5-carbinol), a strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically used youtube.com. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of the chloride ion to form an intermediate aldehyde. This aldehyde is then immediately reduced further by another equivalent of the hydride reagent to form an alkoxide, which upon acidic workup yields the primary alcohol pressbooks.pub.

| Starting Material | Reducing Agent/Conditions | Product |

|---|---|---|

| This compound | H₂, Pd/BaSO₄ (Rosenmund Reduction) | 1-Ethyl-1H-pyrazole-5-carbaldehyde |

| This compound | 1) LiAlH₄, 2) H₃O⁺ workup | (1-Ethyl-1H-pyrazol-5-yl)methanol |

Oxidation Pathways Leading to Pyrazole-5-carboxylic Acids and Further Oxidized Derivatives

The carbonyl chloride group is already in a high oxidation state. The most direct "oxidation" pathway for this compound is its hydrolysis to the corresponding carboxylic acid. This reaction, while formally a substitution, results in the replacement of the chlorine with a hydroxyl group, yielding 1-ethyl-1H-pyrazole-5-carboxylic acid. This hydrolysis can occur readily in the presence of water semanticscholar.org.

The pyrazole ring itself is generally stable towards oxidation due to its aromatic character. However, if the carbonyl chloride were first reduced to the aldehyde or alcohol, these functionalities could be subsequently oxidized. For example, pyrazole-4-carbaldehydes have been shown to be cleanly oxidized to the corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (B83412). Therefore, a multi-step sequence of reduction followed by oxidation could also lead to the pyrazole-5-carboxylic acid, although direct hydrolysis of the carbonyl chloride is the most straightforward route.

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

The carbonyl chloride group in this compound is a highly reactive electrophilic site, making it susceptible to nucleophilic attack by organometallic reagents. Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily react with acyl chlorides.

The reaction mechanism typically proceeds through a nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and collapses by expelling the chloride ion, which is an excellent leaving group, to yield a ketone.

However, the resulting ketone is also reactive towards the Grignard reagent. masterorganicchemistry.com If an excess of the Grignard reagent is present, a second addition occurs to the ketone's carbonyl group. This second nucleophilic attack leads to the formation of a tertiary alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. masterorganicchemistry.comyoutube.com

Due to the high reactivity of the intermediate ketone, the reaction is often difficult to stop at the ketone stage. To favor the formation of the ketone, the reaction can be performed at low temperatures and with a slow addition of the Grignard reagent. Alternatively, less reactive organometallic reagents, such as organocadmium or organocuprate reagents, can be employed to achieve a selective synthesis of the corresponding pyrazolyl ketone.

Table 1: Predicted Products from the Reaction of this compound with Grignard Reagents

| Grignard Reagent (R-MgX) | Intermediate Ketone | Final Tertiary Alcohol Product (after workup) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(1-Ethyl-1H-pyrazol-5-yl)ethan-1-one | 2-(1-Ethyl-1H-pyrazol-5-yl)propan-2-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | (1-Ethyl-1H-pyrazol-5-yl)(phenyl)methanone | (1-Ethyl-1H-pyrazol-5-yl)diphenylmethanol |

This table presents the expected products based on the general reactivity of acyl chlorides with Grignard reagents.

Cyclization and Annulation Reactions Involving the Carbonyl Chloride Group

The electrophilic nature of the carbonyl chloride group makes this compound a valuable building block for constructing fused heterocyclic ring systems. In these reactions, the carbonyl chloride acts as an electrophile that reacts with a nucleophilic site, either within the same molecule (intramolecular cyclization) or from another reactant (intermolecular condensation followed by cyclization), to form a new ring fused to the pyrazole core.

One significant application is in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are classes of compounds investigated for their biological activities. For instance, the carbonyl chloride can react with aminopyrazole derivatives in a condensation reaction. The initial acylation of the amino group would be followed by a cyclization step to form the fused ring system.

Similarly, reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-d]pyridazines. The reaction of pyrazole derivatives with hydrazine is a known method for creating this fused bicyclic system. researchgate.net The carbonyl chloride group can acylate the hydrazine, and subsequent intramolecular cyclization would yield the pyridazinone ring.

Another example of this reactivity is the synthesis of pyrazolo[3,4-d] researchgate.netresearchgate.netoxazin-4-ones. This can be achieved by reacting a 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid derivative with an acyl chloride, followed by cyclization with acetic anhydride. fluorine1.ru By analogy, this compound could react with a molecule containing suitably positioned amino and carboxyl groups to undergo a similar cyclization, forming a fused oxazinone ring.

Table 2: Examples of Fused Heterocyclic Systems Synthesized from Pyrazole Carbonyl Chloride Analogues

| Reactant(s) | Fused Ring System | General Reaction Type |

|---|---|---|

| Hydrazine or substituted hydrazines | Pyrazolo[3,4-d]pyridazine | Acylation followed by intramolecular cyclization |

| 5-Aminopyrazole derivatives | Pyrazolo[3,4-b]pyridine | Condensation and cyclization |

| Anthranilic acid derivatives | Pyrazolo[5,1-b]quinazolinone | Acylation followed by intramolecular cyclization |

This table illustrates potential cyclization reactions based on established synthetic routes for analogous pyrazole derivatives.

Structural Diversity and Derivative Synthesis Based on the 1 Ethyl 1h Pyrazole 5 Carbonyl Chloride Scaffold

Synthesis of Halogenated Pyrazole (B372694) Carbonyl Chloride Analogs (e.g., 4-Chloro-, 4-Bromo-, 5-Fluoro-substituted Derivatives)

Halogenation of the pyrazole ring is a key strategy for modifying the electronic properties and biological activity of resulting derivatives. The C4 position of the pyrazole ring is particularly susceptible to electrophilic substitution.

Chlorination: The synthesis of 4-chloro-substituted pyrazole carbonyl chlorides can be achieved through various methods. One common approach involves the direct chlorination of the corresponding pyrazole carboxylic acid or its ester precursor. For instance, 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester can be effectively chlorinated at the 4-position using a mixture of hydrochloric acid and hydrogen peroxide. Another established method uses sulfuryl chloride (SO₂Cl₂) for the chlorination step. The resulting 4-chloro pyrazole carboxylic acid can then be converted to the target carbonyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. An electrochemical chlorination technique has also been developed, which offers a safer alternative to using harsh reagents like sulfuryl chloride.

Bromination: Similar to chlorination, bromination typically occurs at the C4 position. The synthesis of compounds such as 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is well-documented. rsc.orgmdpi.com The process generally involves the bromination of the pyrazole ring with reagents like bromine in dioxane, followed by the conversion of the C5-carboxylic acid group to a carbonyl chloride. benthambooks.com

Fluorination: The introduction of fluorine atoms can significantly alter a molecule's properties, but direct electrophilic fluorination can be challenging. Methods for the synthesis of fluorinated pyrazoles often involve specialized reagents. Electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are used for such transformations, although this can sometimes lead to side products. nih.gov The synthesis of a 5-fluoro-substituted derivative would require a multi-step synthetic sequence, likely starting from a precursor where the fluorine is incorporated early in the ring's formation, as direct substitution at C5 is not straightforward.

| Derivative Name | Substitution Pattern | CAS Number | Molecular Formula |

|---|---|---|---|

| 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid | 4-Chloro | 400756-39-0 | C6H7ClN2O2 |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | 4-Chloro, 3-Ethyl, 1-Methyl | 129560-00-5 | C7H8Cl2N2O |

| 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | 4-Bromo, 3-Ethyl, 1-Methyl | 175277-00-6 | C7H8BrClN2O |

Alkyl and Aryl Substitutions on the Pyrazole Ring (e.g., 1-Ethyl-3-methyl-, 3-tert-Butyl-1-ethyl-substituted Derivatives)

The introduction of alkyl and aryl groups onto the pyrazole ring is crucial for tuning steric and electronic properties. These substitutions are typically incorporated by selecting appropriately substituted precursors during the initial pyrazole synthesis. The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a primary method for this purpose.

Alkyl Substitution: To synthesize a derivative like 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, one would typically start with ethylhydrazine (B1196685) and a 1,3-dicarbonyl compound bearing a methyl group, such as ethyl acetoacetate (B1235776), followed by further transformations to introduce the carbonyl chloride at the C5 position. For a 3-tert-butyl-1-ethyl substituted derivative, the synthesis would involve a precursor like 3-(tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid. nih.gov The synthesis of such precursors can be achieved by reacting β-enamino diketones with the appropriate hydrazine. organic-chemistry.org For example, methylation at the N1 position can also be performed on an existing NH-pyrazole using a methylating agent like dimethyl carbonate, which is considered a greener alternative to traditional reagents like dimethyl sulfate. mdpi.comacs.org

Aryl Substitution: Aryl groups are similarly introduced by using an arylhydrazine (e.g., phenylhydrazine) during the initial ring formation. This leads to N-aryl pyrazoles. The synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is an example of a pyrazole with both alkyl and aryl substituents. acs.org These synthetic strategies allow for a high degree of control over the substitution pattern on the pyrazole core.

| Derivative Name | Key Substituents | CAS Number | Molecular Formula |

|---|---|---|---|

| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 1-Methyl, 3-Methyl | 5744-58-1 | C6H8N2O2 |

| 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid | 3-tert-Butyl, 1-Ethyl | 195447-83-7 | C10H16N2O2 |

| 3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | 3-tert-Butyl, 1-Phenyl | 93045-47-7 | C14H16N2O2 |

Development of Complex Pyrazole-5-carboxamide Derivatives

The carbonyl chloride functional group is highly reactive towards nucleophiles, making it an excellent starting point for the synthesis of pyrazole-5-carboxamides. This reaction involves the condensation of 1-ethyl-1H-pyrazole-5-carbonyl chloride (or its substituted analogs) with a primary or secondary amine.

This synthetic route is straightforward and generally proceeds in high yields, allowing for the creation of large libraries of diverse carboxamide derivatives. researchgate.net The amine component can be varied extensively, from simple alkylamines to complex aromatic and heterocyclic amines. For example, reacting 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride with (Z)-ethyl 3-amino-2-cyano-3-(4-fluorophenyl)acrylate yields a complex acrylate (B77674) derivative. acs.org Similarly, condensation with 5-Amino-1,2,3-thiadiazole produces a thiadiazole-containing carboxamide. acs.org

The resulting pyrazole-5-carboxamides are a compound class of significant interest due to their wide range of biological activities. The amide linkage provides a stable connection between the pyrazole core and the appended chemical moiety, and the N-H group of a secondary amide can act as a hydrogen bond donor, facilitating interactions with biological targets.

Fused Heterocyclic Systems Derived from Pyrazole Carbonyl Chlorides (e.g., Pyranopyrazoles, Pyrazolopyrimidinones)

The this compound scaffold can be elaborated into more complex, fused heterocyclic systems. While the carbonyl chloride itself may not be the direct reactant in cyclization, it serves as a key precursor to intermediates like pyrazole esters, amides, or nitriles that can undergo subsequent ring-closing reactions.

Pyranopyrazoles: Pyrano[2,3-c]pyrazoles are commonly synthesized via multi-component reactions, often involving a pyrazolone (B3327878) intermediate, an aldehyde, and an active methylene (B1212753) compound like malononitrile. A pyrazole carboxylic acid or its ester, derived from the carbonyl chloride, can be converted into the requisite pyrazolone precursor through established synthetic routes. These reactions can be performed under various conditions, including catalyst-free, microwave-assisted, and using green solvents like water/ethanol mixtures.

Pyrazolopyrimidinones: The synthesis of pyrazolopyrimidinones, another important class of fused heterocycles, often starts from an aminopyrazole derivative. For instance, an o-aminopyrazocarbonitrile can react with carbonyl compounds to yield pyrazolopyrimidinones. The carbonyl chloride at the C5 position can be chemically transformed into a nitrile group (via the corresponding amide) and an amino group can be introduced at the C4 position, thus creating the necessary precursor for cyclization into the pyrazolopyrimidinone (B8486647) system. These fused systems are of great interest in medicinal chemistry.

| Fused System | Typical Precursor | Common Reaction Type |

|---|---|---|

| Pyranopyrazole | Pyrazolone, Aldehyde, Malononitrile | Multi-component condensation |

| Pyrazolopyrimidinone | o-Aminopyrazocarbonitrile, Ketone/Aldehyde | Condensation/Cyclization |

| Pyrazolopyridine | Aminopyrazole, Diketone/Unsaturated Ketone | Condensation/Cyclization |

Synthesis of Oligo-pyrazoles and Polymer Precursors

The pyrazole scaffold can be utilized in the construction of larger molecular architectures such as oligo-pyrazoles and as a monomer for polymer synthesis.

Oligo-pyrazoles: Oligo-pyrazoles, such as bipyrazoles, consist of two or more directly linked pyrazole units. Their synthesis can be achieved through various methods, including metal-catalyzed cross-coupling reactions or the condensation of pyrazole-based difunctional compounds. While direct coupling using the carbonyl chloride is not a standard method, it can be converted into a more suitable functional group for coupling reactions. For example, reduction of the corresponding ester to an alcohol followed by conversion to a halide (e.g., a bromopyrazole) would furnish a substrate suitable for Suzuki or Stille coupling to form C-C linked bipyrazoles. Another class of oligo-pyrazoles are poly(pyrazolyl)borates, which are synthesized from pyrazole derivatives and a boron source like a metal borohydride (B1222165) or haloborane under mild conditions.

Polymer Precursors: Pyrazole derivatives can be incorporated into polymers to create materials with specific properties. For instance, a pyrazole-based microporous organic polymer (MOP) has been synthesized via the Scholl coupling of 3,5-diphenyl-1H-pyrazole. To use this compound as a precursor for such a polymer, it could first be subjected to Friedel-Crafts reactions with aromatic compounds to attach aryl groups, which could then undergo oxidative coupling polymerization. Furthermore, pyrazoles can act as ligands to form coordination polymers with metal ions, where the pyrazole units are linked through metal centers rather than covalent bonds. The carbonyl chloride could be converted to other functional groups (e.g., vinyl, ethynyl, or bifunctional amines/alcohols) to create monomers suitable for various polymerization techniques like addition or condensation polymerization.

Advanced Spectroscopic and Computational Analysis of 1 Ethyl 1h Pyrazole 5 Carbonyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

The precise identification and structural confirmation of 1-ethyl-1H-pyrazole-5-carbonyl chloride and its derivatives are accomplished through a combination of modern spectroscopic techniques. These methods provide detailed insights into the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide crucial information about the hydrogen and carbon environments, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the pyrazole (B372694) ring protons. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the pyrazole ring will appear as doublets in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show unique resonances for each carbon atom in the molecule, including the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon. The chemical shift of the carbonyl carbon is typically observed in the downfield region of the spectrum. The combination of ¹H and ¹³C NMR data allows for a complete assignment of the carbon skeleton. thieme-connect.de

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further confirm the connectivity between protons and carbons, providing unambiguous structural verification. thieme-connect.de

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Ethyl-CH₃ | ~1.4 (triplet) | ~15 |

| Ethyl-CH₂ | ~4.2 (quartet) | ~45 |

| Pyrazole-H3 | ~7.5 (doublet) | ~140 |

| Pyrazole-H4 | ~6.5 (doublet) | ~110 |

| Pyrazole-C5 | - | ~135 |

| Carbonyl-C | - | ~160 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

A strong absorption band is expected in the region of 1750-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the acid chloride group. masterorganicchemistry.com The presence of the pyrazole ring would be indicated by C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. libretexts.org Additionally, C-H stretching vibrations of the ethyl group and the pyrazole ring would appear in the 3100-2850 cm⁻¹ region. libretexts.orgvscht.cz

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1750 - 1720 (strong) |

| Pyrazole Ring (C=C, C=N) | Stretch | 1600 - 1400 (medium to weak) |

| Aromatic C-H | Stretch | 3100 - 3000 (medium) |

| Aliphatic C-H (ethyl) | Stretch | 3000 - 2850 (medium) |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Predicted mass spectrometry data for this compound suggests a monoisotopic mass of 158.02469 Da. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z (predicted) |

| [M+H]⁺ | 159.03197 |

| [M+Na]⁺ | 181.01391 |

| [M]⁺ | 158.02414 |

Computational Chemistry Applications

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, complementing experimental data.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding of a ligand (a small molecule) to the active site of a protein or enzyme.

While specific molecular docking studies on this compound are not extensively reported, numerous studies have been conducted on various pyrazole derivatives to explore their potential as inhibitors of different enzymes. These studies involve docking the pyrazole derivatives into the active sites of target proteins to predict their binding affinity and interaction modes. The results of these computational analyses help in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors.

Interactive Data Table: Example of Molecular Docking Targets for Pyrazole Derivatives

| Target Enzyme/Receptor | Therapeutic Area |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

| Tyrosine Kinases | Anticancer |

| Carbonic Anhydrases | Antiglaucoma |

Structure-Activity Relationship (SAR) Investigations through Computational Modeling

Computational modeling has become an indispensable tool for investigating the structure-activity relationships (SAR) of pyrazole derivatives, providing predictive models that guide the synthesis of more potent and selective compounds. Techniques such as the three-dimensional quantitative structure-activity relationship (3D-QSAR) are frequently employed to correlate the biological activity of a series of compounds with their spatial and electronic properties. rsc.orgacs.org

In a typical 3D-QSAR study involving pyrazole carboxamide derivatives, a dataset of molecules with known biological activities is aligned based on a common scaffold. nih.gov From this alignment, molecular interaction fields are calculated to describe the steric, electrostatic, and hydrophobic properties of each molecule. These fields are then used as independent variables in a partial least squares (PLS) regression analysis to build a model that quantitatively predicts the biological activity.

Key statistical parameters, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), are used to assess the predictive power and robustness of the generated models. rsc.orgnih.gov For instance, a 3D-QSAR study on novel pyrazole carboxamide derivatives with antifungal activity yielded a CoMFA (Comparative Molecular Field Analysis) model with strong predictive ability. rsc.org

The results of such studies are often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for biological activity. For example, a contour map might indicate that a bulky, sterically favorable group in one region of the molecule enhances activity, while an electronegative group in another area is detrimental. nih.gov This information provides a clear roadmap for medicinal chemists to design next-generation derivatives. For example, SAR studies on pyrazole-based inhibitors have identified that specific substitutions on the phenyl ring can significantly influence their inhibitory activity, with electron-withdrawing groups often leading to enhanced potency. nih.gov

Table 1: Representative Statistical Results of a 3D-QSAR (CoMFA) Model for Pyrazole Derivatives

| Model Parameter | Value | Description |

|---|---|---|

| Cross-validated q² | 0.578 | Indicates good internal predictive ability of the model. |

| Non-cross-validated r² | 0.850 | Shows a strong correlation between predicted and experimental activities. |

| F-value | 64.2 | Represents the statistical significance of the model. |

| Standard Error of Estimate (SEE) | 0.25 | Measures the goodness of fit of the model to the training set data. |

Data is illustrative and based on findings for pyrazole carboxamide derivatives. rsc.org

Molecular docking is another powerful computational technique used in SAR studies. It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the analysis of key interactions such as hydrogen bonds and π–π stacking. acs.org For pyrazole derivatives targeting specific enzymes, docking studies have revealed crucial interactions between the pyrazole core, its substituents, and the amino acid residues in the active site, thereby explaining the observed activity trends. acs.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure of this compound and its analogs. nih.goviaea.org These calculations provide valuable data on molecular geometry, orbital energies, charge distribution, and molecular electrostatic potential (MEP), which are fundamental to understanding the molecule's reactivity and spectroscopic properties. researchgate.netkfupm.edu.sa

The electronic properties are largely governed by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.govjcsp.org.pk A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

DFT studies on related pyrazole carboxylic acid derivatives have shown that the HOMO is typically distributed over the pyrazole and adjacent aromatic rings, while the LUMO is often localized on the carbonyl group and the pyrazole ring. nih.gov This distribution is crucial for understanding charge transfer properties and chemical reactivity.

Table 2: Calculated Electronic Properties of a Representative Pyrazole Carboxylic Acid Derivative (B3LYP/6-31G(d) level)

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.907 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.449 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 4.458 | Indicates high electronic stability and low chemical reactivity. |

Data based on findings for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For a molecule like this compound, the MEP map would show a negative potential (typically colored red or orange) around the carbonyl oxygen and the pyridine-like nitrogen of the pyrazole ring, indicating these are sites susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms, particularly any N-H protons if present. nih.gov This analysis is vital for predicting intermolecular interactions and the sites of chemical reactions.

Furthermore, Mulliken atomic charge analysis provides a quantitative measure of the partial charge on each atom in the molecule. researchgate.net This information helps to explain the molecule's dipole moment and the nature of its chemical bonds, complementing the qualitative picture provided by MEP maps.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Key Intermediates in Complex Organic Synthesis Pathways

1-ethyl-1H-pyrazole-5-carbonyl chloride serves as a crucial intermediate in a multitude of complex organic synthesis pathways. The high reactivity of the acid chloride functionality allows for facile reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters. This reactivity is fundamental to its role in constructing larger, more intricate molecular architectures.

The pyrazole (B372694) core itself is a privileged scaffold in medicinal chemistry and agrochemistry due to its metabolic stability and ability to participate in various non-covalent interactions. The ethyl group at the 1-position of the pyrazole ring can influence the solubility and pharmacokinetic properties of the resulting molecules. Synthetic routes often involve the initial construction of the 1-ethyl-1H-pyrazole-5-carboxylic acid, which is then converted to the more reactive carbonyl chloride using reagents like thionyl chloride or oxalyl chloride. chembk.comscielo.br This activation step is critical for subsequent coupling reactions that are central to the assembly of complex target molecules.

Application in the Synthesis of Agrochemicals, Including Pesticides and Crop Protection Agents

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, and this compound is a key precursor for the synthesis of a variety of pesticides and crop protection agents. chembk.comd-nb.info Pyrazole-containing compounds have demonstrated broad-spectrum activity as insecticides, herbicides, and fungicides. chembk.comresearchgate.net

The synthesis of these agrochemicals often involves the reaction of this compound with appropriately substituted anilines or other nucleophilic fragments to generate pyrazole carboxamides. These carboxamides are known to target specific biological pathways in pests and pathogens. For instance, some pyrazole-based insecticides act as inhibitors of the mitochondrial electron transport chain, leading to a disruption of energy production in the target organism. The specific substituents on both the pyrazole ring and the amide nitrogen are crucial for determining the potency and selectivity of the resulting agrochemical.

Table 1: Examples of Agrochemicals Derived from Pyrazole Carboxamides

| Agrochemical Class | Target Pest/Pathogen | General Structure |

| Insecticides | Various insects | Pyrazole carboxamide |

| Fungicides | Fungal pathogens | Pyrazole carboxamide |

| Herbicides | Weeds | Pyrazole carboxamide |

Utility in Pharmaceutical and Medicinal Chemistry Building Blocks (Excluding Clinical Data)

In the realm of pharmaceutical and medicinal chemistry, this compound is a highly valued building block for the synthesis of new chemical entities with potential therapeutic applications. chembk.comd-nb.info The pyrazole scaffold is present in a number of approved drugs and clinical candidates, highlighting its importance in drug design. globalresearchonline.net

The ability to readily modify the structure of molecules derived from this compound makes it a valuable tool in targeted drug development. By systematically altering the substituents on the pyrazole ring and the groups attached to the carbonyl function, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds. This approach is instrumental in optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The pyrazole core can act as a bioisosteric replacement for other cyclic structures, offering a different set of physicochemical properties that can be advantageous for drug-like characteristics.

The structural features of the pyrazole ring make it an excellent scaffold for the design of ligands that can bind to specific biological targets with high affinity and selectivity. The ability to introduce diverse functional groups via the carbonyl chloride handle allows for the creation of ligands that can interact with various pockets and residues within a protein's binding site. The nitrogen atoms of the pyrazole can coordinate with metal ions in metalloenzymes, while other parts of the molecule can be tailored to form specific hydrogen bonds, hydrophobic interactions, or salt bridges. This versatility makes this compound a key component in the development of molecular probes and potential therapeutic agents.

Formulation of Advanced Materials and Polymer Science

Beyond its applications in the life sciences, this compound also finds utility in the field of materials science and polymer chemistry. The reactive nature of the carbonyl chloride group allows for its incorporation into polymer chains or its attachment to surfaces to modify their properties.

For instance, it can be used as a monomer or a cross-linking agent in the synthesis of specialty polymers. The resulting polymers may exhibit enhanced thermal stability, altered solubility, or specific ligand-binding capabilities due to the presence of the pyrazole moiety. These materials could find applications in areas such as specialty coatings, membranes for separation processes, or as functional components in electronic devices. The ability to tailor the properties of these materials by modifying the pyrazole precursor makes this a promising area of research.

Incorporation into Specialized Polymers and Coatings

This compound serves as a functional monomer for the synthesis of specialized polymers and coatings. The high reactivity of the carbonyl chloride group allows for its facile incorporation into polymer backbones or as a pendant group through reactions with suitable co-monomers.

The primary mechanism for integrating this compound into polymers is through polycondensation reactions. The carbonyl chloride group readily reacts with nucleophiles such as alcohols and amines to form ester and amide linkages, respectively. This reactivity is the basis for the formation of polyesters and polyamides with pyrazole units integrated into their structure. The inclusion of the pyrazole ring can enhance the thermal stability, chemical resistance, and mechanical properties of the resulting polymers.

In the field of coatings, the incorporation of the pyrazole moiety can enhance adhesion, corrosion resistance, and UV stability. The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, which can improve the adhesion of the coating to metal substrates. Furthermore, the aromatic nature of the pyrazole ring can help to dissipate UV radiation, thereby protecting the underlying material from degradation.

Recent research has explored the synthesis of pyrazole-based microporous organic polymers for applications such as CO2 capture, highlighting the utility of pyrazole derivatives in creating functional polymeric materials. researchgate.net While not specifically detailing the use of this compound, this research underscores the potential for pyrazole-containing monomers in the development of advanced polymers.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Co-monomer | Linkage Type | Potential Properties |

| Polyester | Diol | Ester | High thermal stability, chemical resistance |

| Polyamide | Diamine | Amide | High mechanical strength, improved adhesion |

| Functional Polymer | Monomer with pendant hydroxyl or amino groups | Ester or Amide | Tailored functionality for specific applications |

Development of Optoelectronic Materials

The pyrazole ring is a key structural motif in a variety of organic molecules developed for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. mdpi.com The electronic properties of the pyrazole ring, such as its electron-donating or -accepting character (which can be tuned by substituents), make it a valuable component in materials designed to transport or emit light.

This compound can be utilized as a synthetic intermediate to introduce the 1-ethyl-1H-pyrazole-5-carbonyl moiety into larger conjugated systems. The carbonyl chloride group provides a reactive handle to attach the pyrazole core to other aromatic or heteroaromatic units, thereby extending the π-conjugation of the molecule. This is a critical factor in tuning the energy levels (HOMO and LUMO) of the material, which in turn determines its optoelectronic properties. nih.gov

For example, the reaction of this compound with an amino-functionalized chromophore could yield a molecule with both light-emitting and charge-transporting capabilities. The pyrazole unit can influence the emission color and efficiency of the resulting material. Research on pyrazole derivatives has demonstrated their use as blue-emitting materials in OLEDs. acs.org

In the context of organic photovoltaics, pyrazole derivatives can be incorporated into donor or acceptor materials. The ability to modify the electronic properties of the pyrazole ring through substitution allows for the fine-tuning of the material's absorption spectrum and energy levels to better match the solar spectrum and facilitate efficient charge separation.

The following table summarizes the potential roles of pyrazole-containing materials in optoelectronic devices, based on the known properties of pyrazole derivatives.

Table 2: Potential Applications of Materials Derived from this compound in Optoelectronics

| Device Type | Potential Role of Pyrazole Moiety | Desired Properties |

| Organic Light-Emitting Diode (OLED) | Emitter, Hole-Transport Layer | High photoluminescence quantum yield, appropriate energy levels |

| Organic Photovoltaic (OPV) | Donor or Acceptor Material | Broad absorption spectrum, efficient charge transport |

| Organic Field-Effect Transistor (OFET) | Semiconductor Layer | High charge carrier mobility |

Contribution to Luminescent and Fluorescent Agents

The pyrazole scaffold is a well-established platform for the design of luminescent and fluorescent agents. rsc.org The inherent electronic structure of the pyrazole ring, combined with its synthetic versatility, allows for the creation of a wide range of fluorescent probes and labels. nih.gov Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields, large Stokes shifts, and sensitivity to their local environment. rsc.org

This compound serves as a key building block in the synthesis of more complex fluorescent molecules. The carbonyl chloride group can be readily reacted with a variety of fluorescent dyes or other molecular fragments to create novel fluorescent agents. For example, coupling with an amine-containing fluorophore can produce a new molecule where the pyrazole unit modulates the photophysical properties of the parent fluorophore. This can lead to changes in emission wavelength, quantum yield, and lifetime.

The pyrazole moiety can also act as a recognition element in fluorescent sensors. The nitrogen atoms of the pyrazole ring can coordinate with metal ions, leading to changes in the fluorescence of the molecule. This "turn-on" or "turn-off" fluorescence response can be used for the selective detection of specific ions. nih.govbohrium.com

Research has shown that pyrazole derivatives can be used to create fluorescent probes for a variety of applications, including bioimaging. nih.gov The ability to functionalize the pyrazole ring allows for the attachment of targeting groups or other functionalities to direct the probe to specific cellular locations.

Table 3: Examples of Fluorescent Properties of Pyrazole Derivatives

| Pyrazole Derivative Type | Emission Wavelength Range | Quantum Yield | Potential Application |

| Phenyl-substituted pyrazoles | Blue to Green | Moderate to High | OLED emitters, fluorescent probes |

| Fused pyrazole systems | Varies with structure | Generally High | Fluorescent dyes, sensors |

| Pyrazole-metal complexes | Varies with metal ion | Often enhanced upon binding | Ion sensing, bioimaging |

Modern Research Methodologies and Future Directions in Pyrazole Carbonyl Chloride Research

High-Throughput Experimentation (HTE) in Derivative Synthesis and Reaction Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool in chemical research, significantly accelerating the discovery and optimization of new reactions and derivatives. acs.org In the context of 1-ethyl-1H-pyrazole-5-carbonyl chloride, HTE allows for the rapid screening of a wide array of reaction parameters to synthesize diverse libraries of pyrazole (B372694) amides, esters, and other derivatives. This methodology systematically explores variables such as catalysts, solvents, temperatures, and reaction times, covering a broader chemical space than traditional one-factor-at-a-time approaches. acs.org

The application of HTE is particularly beneficial for optimizing the conditions for coupling this compound with various nucleophiles. Automated platforms, including liquid and solid handlers, enable the precise and efficient setup of numerous reactions in parallel, often in 96-well plate formats. acs.org This allows researchers to quickly identify optimal conditions for yield, purity, and selectivity. The data generated from these experiments can be used to build comprehensive reaction maps, providing valuable insights into structure-activity relationships.

Table 1: Illustrative High-Throughput Experimentation (HTE) Screening Parameters for Amide Synthesis

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Nucleophile (Amine) | Aniline | Benzylamine | Piperidine | Morpholine |

| Base | Triethylamine | Diisopropylethylamine | Pyridine | Potassium Carbonate |

| Solvent | Dichloromethane (B109758) | Acetonitrile | Tetrahydrofuran | N,N-Dimethylformamide |

| Temperature (°C) | 0 | 25 (Room Temp) | 50 | 80 |

This table represents a simplified matrix of variables that can be rapidly screened using HTE to optimize the synthesis of amide derivatives from this compound.

Integration of Automation and Flow Chemistry in Synthesis Protocols

The integration of automation and continuous flow chemistry offers significant advantages over traditional batch synthesis methods for pyrazole derivatives, including improved safety, efficiency, and scalability. researchgate.netnih.gov Flow chemistry, where reactions are performed in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netnih.gov This level of control can lead to higher yields, improved purity, and better reproducibility. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Efficiency

The development of novel catalytic systems is a key area of research for enhancing the efficiency and sustainability of pyrazole synthesis. While the formation of the pyrazole ring itself can often be achieved without a catalyst, subsequent functionalization and derivatization of compounds like this compound benefit greatly from catalysis. Researchers are exploring a wide range of catalysts to improve reaction rates, yields, and selectivity.

Recent advances have seen the use of various catalytic systems in pyrazole synthesis, including:

Metal-based catalysts: Silver-catalyzed reactions have been shown to be highly efficient for the synthesis of certain pyrazole derivatives, achieving high yields in short reaction times. mdpi.com Rhodium-catalyzed multicomponent reactions have also been developed for the synthesis of N-aryl pyrazoles. rsc.org

Nano-catalysts: Nano-ZnO has been employed as a highly efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering advantages such as high yields and simple work-up procedures. mdpi.comresearchgate.net

Organocatalysts: Sodium gluconate has been used as an organic catalyst for the synthesis of fused pyrazoles through one-pot multicomponent reactions. rsc.org

The choice of catalyst can significantly influence the regioselectivity of the reaction, which is crucial for obtaining the desired isomer of a substituted pyrazole. mdpi.com The ongoing exploration of new catalytic systems aims to provide milder reaction conditions, broader substrate scope, and improved atom economy for the synthesis of pyrazole derivatives.

Table 2: Examples of Catalytic Systems in Pyrazole Synthesis

| Catalyst Type | Specific Catalyst Example | Application | Reference |

| Metal-based | Silver Triflate (AgOTf) | Regioselective formation of 3-CF3-pyrazoles | mdpi.com |

| Metal-based | Rhodium Complex (Cp*RhCl2) | Multicomponent synthesis of N-naphthoyl pyrazoles | rsc.org |

| Nano-catalyst | Nano-Zinc Oxide (Nano-ZnO) | Synthesis of 1,3,5-substituted pyrazoles | mdpi.comresearchgate.net |

| Organocatalyst | Sodium Gluconate | Synthesis of fused dihydropyrano[2,3-c]pyrazoles | rsc.org |

Data Science and Machine Learning Approaches in Pyrazole Compound Discovery

Data science and machine learning (ML) are emerging as powerful tools in chemical research, accelerating the discovery and design of new molecules with desired properties. nih.govnih.gov In the context of pyrazole compounds, ML algorithms can be trained on existing datasets of molecules and their biological activities to predict the properties of novel, unsynthesized pyrazole derivatives. researchgate.net This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error discovery processes. nih.gov

Machine learning models, such as artificial neural networks and random forests, can be used to predict various properties of pyrazole-based compounds, including their potential as energetic materials or their biological activity as enzyme inhibitors. researchgate.net For example, ML has been used to predict the crystalline density of novel pyrazole-based energetic materials. researchgate.net In drug discovery, deep learning models can generate new chemical structures with specific desired attributes, and reinforcement learning can be used to optimize these structures for anticipated biological effects. nih.gov The integration of data-driven approaches with theoretical calculations, such as density functional theory (DFT), provides a powerful strategy for the rational design of new pyrazole compounds. researchgate.net

Expanding the Scope of Reactivity and Mechanistic Understanding

A fundamental understanding of the reactivity of this compound is crucial for its effective use in synthesis. The pyrazole ring is an aromatic heterocycle, and its electronic properties influence the reactivity of the carbonyl chloride group. The two adjacent nitrogen atoms in the pyrazole ring create a unique electronic environment that can be modulated by substituents on the ring. mdpi.com

Mechanistic studies, often aided by computational chemistry, are essential for elucidating the pathways of reactions involving pyrazole carbonyl chlorides. For example, understanding the mechanism of cycloaddition reactions or nucleophilic acyl substitution allows for better control over the reaction outcome and the development of more efficient synthetic protocols. Research into the reactivity of the pyrazole core itself, such as its susceptibility to electrophilic attack at the C4 position, provides opportunities for further functionalization of derivatives of this compound. chim.it The proton-responsive nature of the N-H group in protic pyrazoles plays a significant role in their coordination chemistry and catalytic applications, providing insights that can be extended to N-substituted pyrazoles. mdpi.com

Q & A

Q. Key Techniques :

- NMR Spectroscopy : Confirm structural integrity using ¹H and ¹³C NMR. The carbonyl chloride group typically appears at ~170 ppm in ¹³C NMR .

- FT-IR : Identify characteristic peaks for C=O (1740–1700 cm⁻¹) and C-Cl (750–550 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (207.05 g/mol) via ESI-MS or GC-MS .

- HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm .

What are the recommended storage and handling protocols to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent moisture absorption and decomposition .

- Handling : Use in a fume hood with PPE (gloves, lab coat, goggles). Avoid contact with strong oxidizers, which may trigger hazardous reactions (e.g., HCl release) .

- Decomposition Products : Thermal degradation yields CO, NOₓ, and HCl; monitor with gas detectors in confined spaces .

Advanced Research Questions

How do substituents (e.g., ethyl, chloro) influence the reactivity and bioactivity of pyrazole-carbonyl chloride derivatives?

- Electronic Effects : The electron-withdrawing chloro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution (e.g., amide bond formation) .

- Steric Effects : The ethyl group at the 3-position may hinder reactivity at adjacent sites, directing reactions to the 5-carbonyl chloride .

- Bioactivity : Ethyl and chloro substituents improve lipophilicity, enhancing membrane permeability in drug candidates .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Mechanism : The carbonyl chloride undergoes nucleophilic attack (e.g., by amines or alcohols) via a two-step process:

- Kinetic Control : Reaction rates depend on solvent polarity (e.g., DMF accelerates nucleophilicity) and temperature .

How can researchers design pyrazole-carbonyl chloride analogs for targeted biological activity?

Q. Methodology :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace ethyl with cyclopropyl) and screen for activity against enzymes (e.g., kinase inhibitors) .

- Molecular Docking : Use software like AutoDock to predict binding affinities for targets (e.g., COX-2 or EGFR) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) in cell lines .

How can contradictions in safety data (e.g., hazard classifications) be resolved?

- Data Triangulation : Cross-reference SDS from multiple vendors and peer-reviewed studies. For example, while some SDS classify the compound as non-hazardous , others note decomposition risks under heat .

- Experimental Validation : Conduct thermal stability tests (TGA/DSC) to identify decomposition thresholds .

- Regulatory Alignment : Follow OSHA and EPA guidelines for handling chlorinated compounds, even if vendor data is incomplete .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.